molecular formula C15H9ClN2O2 B258118 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone

2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone

Cat. No. B258118
M. Wt: 284.69 g/mol
InChI Key: QTWAPWBXTXWOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone, also known as AQ-13, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of naphthoquinone derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone is not fully understood. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, which leads to the production of reactive oxygen species (ROS). ROS can cause DNA damage and cell death. 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone has also been shown to inhibit the activity of certain enzymes involved in energy metabolism, which can lead to decreased ATP production and cell death.

Advantages and Limitations for Lab Experiments

2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It has also been extensively studied, which means that there is a large body of literature available on its properties and potential uses. However, there are also limitations to using 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone in lab experiments. It is a relatively new compound, and its long-term effects on cells and organisms are not fully understood. It is also a potent cytotoxic agent, which means that it can be difficult to work with in the lab.

Future Directions

There are several future directions for research on 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone. One area of research is to further elucidate its mechanism of action. This could lead to the development of more potent and selective derivatives. Another area of research is to investigate its potential use in combination with other chemotherapeutic agents. Finally, more research is needed to investigate its potential use in the treatment of other diseases, such as malaria and leishmaniasis.
Conclusion:
2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It exhibits potent antitumor activity and has been shown to induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of other diseases. While there are advantages to using 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone in lab experiments, there are also limitations, and more research is needed to fully understand its properties and potential uses.

Synthesis Methods

2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone can be synthesized through a multistep process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 5-chloro-2-aminopyridine. The final product is obtained after purification through column chromatography and recrystallization.

Scientific Research Applications

2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. It has also been shown to inhibit tumor growth in animal models. In addition to its antitumor activity, 2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone has also been studied for its potential use in the treatment of other diseases, such as malaria and leishmaniasis.

properties

Product Name

2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone

Molecular Formula

C15H9ClN2O2

Molecular Weight

284.69 g/mol

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]naphthalene-1,4-dione

InChI

InChI=1S/C15H9ClN2O2/c16-9-5-6-14(17-8-9)18-12-7-13(19)10-3-1-2-4-11(10)15(12)20/h1-8H,(H,17,18)

InChI Key

QTWAPWBXTXWOBK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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